1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-CHLORO-2-METHOXYPHENYL)-4-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound with a unique structure that includes a benzodiazole ring, a pyrrolidinone ring, and various substituents such as chloro, methoxy, and ethyl groups
Preparation Methods
The synthesis of 1-(5-CHLORO-2-METHOXYPHENYL)-4-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves multiple steps, including the formation of the benzodiazole and pyrrolidinone rings, followed by the introduction of the chloro, methoxy, and ethyl substituents. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as chlorinating agents, methoxylating agents, and ethylating agents under controlled conditions. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
1-(5-CHLORO-2-METHOXYPHENYL)-4-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-CHLORO-2-METHOXYPHENYL)-4-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study various biological processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-CHLORO-2-METHOXYPHENYL)-4-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(5-CHLORO-2-METHOXYPHENYL)-4-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can be compared with other similar compounds, such as:
5-Chloro-2-methoxyphenyl isocyanate: This compound shares the chloro and methoxy substituents but has a different core structure.
N-(5-Chloro-2-methoxyphenyl)-2-({4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide: This compound has a similar chloro and methoxy substitution pattern but includes a triazole ring instead of a benzodiazole ring. The uniqueness of 1-(5-CHLORO-2-METHOXYPHENYL)-4-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE lies in its specific combination of structural features, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H28ClN3O3 |
---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-4-[1-[2-(4-ethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C28H28ClN3O3/c1-3-19-8-11-22(12-9-19)35-15-14-31-24-7-5-4-6-23(24)30-28(31)20-16-27(33)32(18-20)25-17-21(29)10-13-26(25)34-2/h4-13,17,20H,3,14-16,18H2,1-2H3 |
InChI Key |
RHNXBMGUVFBIEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=CC(=C5)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.